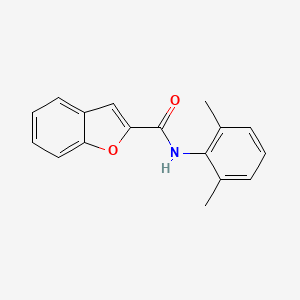
N-(2,6-dimethylphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-1-benzofuran-2-carboxamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use in various applications. DMBA is a benzofuran derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Mécanisme D'action
DMBA is known to interact with DNA, leading to the formation of DNA adducts. These adducts can cause mutations in the DNA, leading to the development of cancer. DMBA is also known to induce the production of reactive oxygen species, which can cause oxidative damage to cells. DMBA has been shown to activate various signaling pathways, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
DMBA has been shown to have various biochemical and physiological effects. It has been shown to induce the formation of tumors in various animal models. DMBA has also been shown to induce oxidative stress and inflammation in cells. DMBA has been shown to affect various signaling pathways, leading to changes in gene expression and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. DMBA has been extensively studied, and its mechanism of action is well understood. However, DMBA also has some limitations. It is a potent carcinogen and can be hazardous to handle. DMBA can also be expensive to synthesize, limiting its use in some experiments.
Orientations Futures
There are several future directions for research on DMBA. One direction is to study the effects of DMBA on different types of cells and tissues. Another direction is to study the effects of DMBA on different signaling pathways and cellular processes. DMBA can also be used as a tool to study the metabolism of carcinogens and the formation of DNA adducts. Further research can also be done to develop safer and more effective compounds that can be used in scientific research.
Conclusion:
In conclusion, DMBA is a synthetic compound that has gained significant attention in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DMBA has been extensively studied, and its potential use in various applications makes it an important compound for future research.
Méthodes De Synthèse
DMBA can be synthesized through various methods, including the reaction of 2,6-dimethylphenol with phthalic anhydride and zinc chloride, followed by the reaction of the obtained intermediate with ammonia. Another method involves the reaction of 2,6-dimethylphenol with maleic anhydride and zinc chloride, followed by the reaction of the intermediate with ammonia. DMBA can also be synthesized through the reaction of 2,6-dimethylphenylhydrazine with 1-benzofuran-2-carboxylic acid.
Applications De Recherche Scientifique
DMBA has been extensively studied for its potential use in scientific research. It has been used as a fluorescent probe to study the binding of proteins and DNA. DMBA has also been used as a model compound to study the metabolism of carcinogens and the formation of DNA adducts. DMBA has been used in various studies to understand its mechanism of action and its effects on cellular processes.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-6-5-7-12(2)16(11)18-17(19)15-10-13-8-3-4-9-14(13)20-15/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAADOVAEOWMCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

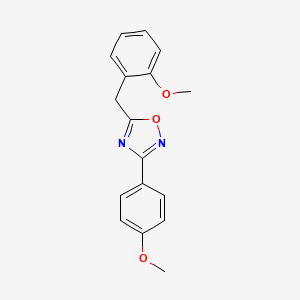
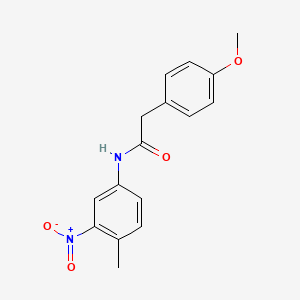

![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)
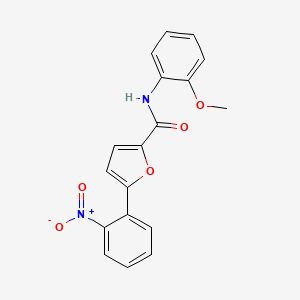
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
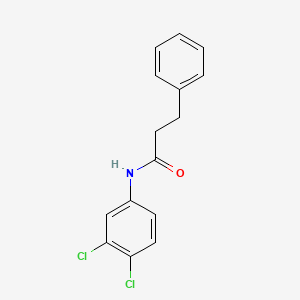
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5865122.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)

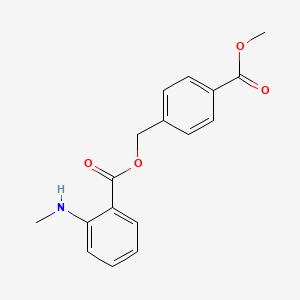

cyanamide](/img/structure/B5865161.png)
